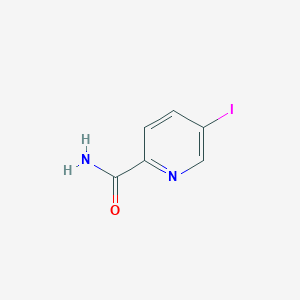
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole, also known as BMP, is an organic compound with a molecular formula of C7H7BrN2O2S. It is a white solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and acetonitrile. BMP is used in a variety of scientific applications, including medicinal chemistry, organic synthesis, and analytical chemistry.
Applications De Recherche Scientifique
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and analytical chemistry. In medicinal chemistry, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been used as a starting material in the synthesis of various biologically active compounds, such as thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and pyrrolo[2,3-d]pyrimidines. In organic synthesis, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been used as a building block for the synthesis of various complex molecules. In analytical chemistry, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been used as a reagent for the determination of trace amounts of various metals in water samples.
Mécanisme D'action
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in a variety of functions, including memory, learning, and muscle control. By inhibiting the action of acetylcholinesterase, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole increases the levels of acetylcholine in the body, which can improve memory, learning, and muscle control.
Biochemical and Physiological Effects
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been found to have a variety of biochemical and physiological effects. In animal studies, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been found to increase levels of the neurotransmitter acetylcholine, which can improve memory, learning, and muscle control. 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has also been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has several advantages for use in lab experiments. It is readily available and can be synthesized in a multi-step process. It is also relatively inexpensive, making it an attractive option for scientists on a budget. However, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is also limited in its use in lab experiments. It is a relatively new compound, so there is limited information available about its biochemical and physiological effects. In addition, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is a hazardous compound and should be handled with care.
Orientations Futures
The potential applications of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole are vast and varied. In the future, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole could be used in the development of new drugs to treat a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole could also be used to develop new methods of diagnosing and treating neurological disorders. In addition, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole could be used to develop new methods of organic synthesis and analytical chemistry. Finally, 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole could be used to develop new methods of detecting and quantifying metals in water samples.
Méthodes De Synthèse
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is synthesized via a multi-step process. The first step involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate in the presence of sodium hydroxide to form 3-bromobenzohydrazide. This is followed by the reaction of 3-bromobenzohydrazide with methanesulfonyl chloride in the presence of triethylamine to form 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate to form 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then treated with methanesulfonyl chloride and triethylamine to yield the final product.", "Starting Materials": [ "3-bromobenzaldehyde", "ethyl acetoacetate", "methanesulfonyl chloride", "triethylamine" ], "Reaction": [ "Step 1: 3-bromobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide to form 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 2: The intermediate is then treated with methanesulfonyl chloride and triethylamine in anhydrous conditions to yield 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
Numéro CAS |
2763755-25-3 |
Nom du produit |
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole |
Formule moléculaire |
C10H9BrN2O2S |
Poids moléculaire |
301.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



